Cdk9-IN-6 -

Cdk9-IN-6

Catalog Number: EVT-253265
CAS Number:
Molecular Formula: C27H37ClN6O2
Molecular Weight: 513.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK9-IN-6 is a CDK9 inhibitor, refers to Example 399 in WO 2012101062 A1
Synthesis Analysis

The synthesis of Cdk9-IN-6 involves several key steps and reagents. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of reactions. The synthesis typically begins with readily available starting materials that undergo various transformations including coupling reactions, protection/deprotection steps, and possibly cyclization to form the final product.

For example, a method described in the literature outlines an efficient synthetic route that optimizes conditions using reagents like dimethylformamide (DMF) and potassium carbonate (K2CO3) at elevated temperatures to facilitate the formation of intermediates. Subsequent steps involve purification processes such as extraction with organic solvents and column chromatography to isolate the desired compound .

Molecular Structure Analysis

Cdk9-IN-6 has a defined molecular structure characterized by specific functional groups that contribute to its activity as a CDK9 inhibitor. The structural data can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

For instance, the compound's structure is confirmed by the presence of characteristic peaks in NMR spectra corresponding to various hydrogen and carbon environments. The molecular formula and weight can also be determined through high-resolution mass spectrometry, providing insights into its purity and identity .

Chemical Reactions Analysis

Cdk9-IN-6 can participate in various chemical reactions typical for small molecule inhibitors. These reactions may include:

  • Nucleophilic substitutions: where nucleophiles attack electrophilic centers within the molecule.
  • Hydrolysis: leading to the breakdown of certain functional groups under specific conditions.
  • Cyclization: forming cyclic structures that may enhance binding affinity to CDK9.

The technical details surrounding these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity towards the desired product .

Mechanism of Action

The mechanism of action for Cdk9-IN-6 primarily involves its ability to inhibit CDK9 activity. By binding to the ATP-binding site of CDK9, Cdk9-IN-6 prevents phosphorylation of the C-terminal domain of RNA polymerase II, thereby blocking transcriptional elongation. This inhibition leads to decreased expression of oncogenes such as MYC and MCL1, which are critical for tumor growth and survival.

Studies have demonstrated that treatment with Cdk9 inhibitors results in rapid downregulation of these oncogenic transcripts, contributing to apoptosis in cancer cells. The effects are often dose-dependent, with higher concentrations leading to more significant reductions in target gene expression .

Physical and Chemical Properties Analysis

Cdk9-IN-6 possesses distinct physical and chemical properties which are essential for its function as an inhibitor. These properties include:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • Solubility: Important for bioavailability; often assessed in various solvents.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage.

Analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability, while solubility studies provide insights into formulation strategies for pharmaceutical applications .

Applications

Cdk9-IN-6 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As a selective CDK9 inhibitor, it is being explored for treating various cancers characterized by high levels of transcriptional activity.
  • Research Tool: It serves as a valuable tool for studying transcription regulation mechanisms in cellular models.
  • Combination Therapies: Potential use alongside other therapeutic agents to enhance efficacy against resistant cancer phenotypes.

The ongoing research into Cdk9-IN-6 highlights its promise as a therapeutic candidate in oncology, particularly in cancers that exhibit dependency on CDK9-mediated transcriptional processes .

CDK9 as a Therapeutic Target in Oncogenesis

Transcriptional Regulation by CDK9: Role in RNA Polymerase II Phosphorylation and Elongation

CDK9 (Cyclin-Dependent Kinase 9) serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, which partners with cyclins T1, T2, or K to drive transcriptional elongation [4] [5]. This kinase phosphorylates two critical sites on the Carboxy-Terminal Domain (CTD) of RNA Polymerase II (RNA Pol II): serine 2 (Ser2) and serine 5 (Ser5). Ser5 phosphorylation facilitates promoter clearance, while Ser2 phosphorylation is indispensable for the transition from transcriptional initiation to productive elongation [4] [9]. The release of RNA Pol II from promoter-proximal pausing is governed by CDK9-mediated phosphorylation of negative regulators, including the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF) [5] [9].

CDK9 activity is tightly regulated through multiple mechanisms. The 7SK snRNP complex sequesters inactive CDK9/cyclin T1 via HEXIM1/2 proteins, while signal-dependent release (e.g., by BRD4) enables its recruitment to chromatin [4] [5]. Two CDK9 isoforms exist: a predominant 42-kDa form (CDK942) localized in the nucleoplasm, and a 55-kDa variant (CDK955) enriched in the nucleolus. Both isoforms exhibit distinct functional roles, with CDK942 primarily regulating global transcription [1] [5].

Table 1: Key CDK9-Containing Complexes and Their Functions

ComplexComponentsFunctionRegulatory Mechanism
P-TEFbCDK9/Cyclin T1Phosphorylates RNA Pol II CTD (Ser2), DSIF, NELFActivated by BRD4; repressed by 7SK/HEXIM
Super Elongation Complex (SEC)CDK9/Cyclin T1, ELL, ENLDrives rapid transcriptional elongation of stimulus-responsive genesRecruited to chromatin by acetylated histones
7SK snRNPCDK9/Cyclin T1, HEXIM, LARP7Inactive reservoir of CDK9Signal-dependent release (e.g., by BRD4)

CDK9 Dysregulation in Hematological and Solid Malignancies: Mechanistic Links to Oncogene Dependence

CDK9 overexpression or hyperactivity is a hallmark of diverse cancers due to its role in sustaining oncogenic transcription. In hematological malignancies like acute myeloid leukemia (AML), CDK9 maintains the expression of the anti-apoptotic protein MCL-1, conferring resistance to BCL-2 inhibitors like venetoclax [6] [7]. A phase 1 trial of the CDK9 inhibitor voruciclib demonstrated reduced MCL1 mRNA and MYC/NF-κB transcriptional signatures in relapsed/refractory AML patients, validating its target engagement [6].

In solid tumors, CDK9 supports oncogene addiction through distinct pathways:

  • Prostate Cancer: Androgen Receptor (AR) signaling requires CDK9 for transcriptional elongation of AR target genes. CDK9 inhibition (e.g., with CDKI-73) disrupts AR, MYC, and BRD4-driven transcriptional networks and reprograms super-enhancers [2].
  • Pancreatic Ductal Adenocarcinoma (PDAC): KRAS-mutant PDAC exhibits MYC oncogene addiction, where CDK9 inhibition depletes MYC protein and synergizes with BET inhibitors [9].
  • Triple-Negative Breast Cancer (TNBC): CDK9 sustains EGFR and stemness pathways, with inhibitors suppressing tumor growth in preclinical models [9].

Table 2: CDK9 Dysregulation in Select Malignancies

Cancer TypeOncogenic DriverCDK9-Dependent MechanismTherapeutic Implications
AMLMCL-1Stabilizes mitochondrial integrity; blocks apoptosisSynergy with venetoclax [6]
ProstateAR, MYCMediates transcriptional elongation of AR splice variantsCombo with BRD4 inhibitors (e.g., AZD5153) [2]
PDACKRAS/MYCMaintains MYC protein stability; regulates redox balanceCombo with BET inhibitors [9]
TNBCEGFR, Stemness genesEnhances EGFR mRNA stability; promotes EMTCombo with EGFR/HSP90 inhibitors [9]

CDK9-Driven Oncogenic Pathways: MYC, MCL-1, and Anti-Apoptotic Protein Networks

CDK9 is a master regulator of short-lived oncoproteins with high turnover rates. Key dependencies include:

  • MYC: CDK9 phosphorylates MYC at Ser62, stabilizing the protein and amplifying its transcriptional output. Degraders like KI-CDK9d-32 cause rapid MYC downregulation and disrupt nucleolar homeostasis, unlike inhibitors that trigger compensatory MYC upregulation [3] [9].
  • MCL-1: This BCL-2 family protein is a direct CDK9 substrate. Inhibitors (e.g., voruciclib) reduce MCL1 mRNA within hours, sensitizing tumors to apoptosis [6] [7].
  • Interleukin-6 (IL-6) Signaling: CDK9 phosphorylates STAT3, enabling its recruitment to promoters of acute-phase response genes (e.g., γ-fibrinogen). Inhibition disrupts IL-6-induced transcription, relevant in inflammation-driven cancers [8].

CDK9 degraders (PROTACs) offer advantages over inhibitors by eliminating both enzymatic and scaffolding functions. For example, PROTAC CDK9 degrader-6 induces degradation of CDK942 and CDK955 isoforms with DC50 values of 0.10 μM and 0.14 μM, respectively, leading to sustained suppression of MCL-1 in MV411 leukemia cells [1]. This dual degradation prevents feedback loops seen with catalytic inhibitors and enhances efficacy against MYC-driven transcriptional addiction [3].

Table 3: Key CDK9-Dependent Oncoproteins and Their Roles

OncoproteinFunctionRegulation by CDK9Therapeutic Targeting Approach
MYCMaster transcription factorPhosphorylation (Ser62); mRNA stabilityDegraders (KI-CDK9d-32) [3]
MCL-1Anti-apoptotic BCL-2 family memberTranscriptional elongation of MCL1 mRNAInhibitors (voruciclib) [6]
BCL-2Anti-apoptotic proteinIndirectly via enhanced transcriptionCombo with venetoclax [7]
STAT3Signal transducer and activatorPhosphorylation; complex formation with CDK9Small-molecule CDK9 inhibitors [8]

Compound Names Mentioned:

  • PROTAC CDK9 degrader-6
  • CDKI-73
  • Voruciclib
  • KI-CDK9d-32
  • AZD5153

Properties

Product Name

Cdk9-IN-6

IUPAC Name

4-[[[6-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile

Molecular Formula

C27H37ClN6O2

Molecular Weight

513.1 g/mol

InChI

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m0/s1

InChI Key

XWQVQSXLXAXOPJ-MWXLCCTBSA-N

SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

Canonical SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

Isomeric SMILES

C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

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